molecular formula C23H20ClF3N2O3S B297317 2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B297317
M. Wt: 496.9 g/mol
InChI Key: LLBPAAZNLVTWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of TAK-659 is in the field of oncology. 2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide is an essential enzyme in the B-cell receptor signaling pathway, and its overexpression is associated with various types of cancer, including lymphoma and leukemia. TAK-659 has been shown to inhibit this compound activity, leading to the suppression of cancer cell growth and proliferation.
Another potential application of TAK-659 is in the treatment of autoimmune diseases. This compound is also involved in the signaling pathway of immune cells, and its inhibition by TAK-659 can reduce the production of autoantibodies and pro-inflammatory cytokines, leading to the suppression of autoimmune responses.

Mechanism of Action

TAK-659 is a selective inhibitor of 2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. This compound is activated upon the binding of antigens to the B-cell receptor, leading to the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. TAK-659 binds to the active site of this compound, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 inhibits this compound activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways. TAK-659 has also been shown to induce apoptosis in cancer cells and reduce the production of autoantibodies and pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of TAK-659 is its selectivity for 2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide. This selectivity reduces the potential for off-target effects, leading to more reliable experimental results. However, one of the limitations of TAK-659 is its low solubility in water, which can make it challenging to administer in in vivo studies.

Future Directions

There are several future directions for the research on TAK-659. One of the significant areas of research is in the development of more efficient synthesis methods that can increase the yield of TAK-659. Another area of research is in the identification of new potential applications of TAK-659, such as in the treatment of other types of cancer or autoimmune diseases. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in in vivo models.

Synthesis Methods

The synthesis of TAK-659 involves several steps that require expertise in organic chemistry. The first step involves the reaction of 3-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to produce 3-chlorobenzyl-(4-methylbenzenesulfonyl)amine. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetic acid to produce TAK-659. The overall yield of this synthesis method is approximately 20%.

Properties

Molecular Formula

C23H20ClF3N2O3S

Molecular Weight

496.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H20ClF3N2O3S/c1-16-9-11-19(12-10-16)33(31,32)29(14-17-5-4-6-18(24)13-17)15-22(30)28-21-8-3-2-7-20(21)23(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)

InChI Key

LLBPAAZNLVTWJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.